molecular formula C9H12ClNO B1425305 (S)-Chroman-4-amine hydrochloride CAS No. 1035093-81-2

(S)-Chroman-4-amine hydrochloride

Cat. No. B1425305
M. Wt: 185.65 g/mol
InChI Key: BVMKYKMJUZEGBU-QRPNPIFTSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound. This includes the arrangement of atoms and the nature of the chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability are also analyzed.


Scientific Research Applications

Synthesis and Transformation in Organic Chemistry
(S)-Chroman-4-amine hydrochloride is involved in various synthesis and transformation processes in organic chemistry. For instance, 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones. These compounds, when reacted with amines, undergo pyrone ring-opening, forming specific aminomethylene derivatives, showcasing the chemical versatility of chroman structures (Sosnovskikh, Irgashev, & Barabanov, 2006). Additionally, optically active chromans, such as (S)-chroman-4-amine, are synthesized through specific reduction and inversion processes, highlighting their significance in asymmetric synthesis (Voight et al., 2010).

Pharmaceutical and Biomedical Applications
Chromans and their derivatives are also crucial in the development of pharmaceutical agents and polymers with biomedical applications. For example, chroman-containing primary amines are synthesized from chroman 2-carboxylic acid precursors, serving as building blocks for chroman-derived pharmaceutical agents (Zhang et al., 2004). The synthesis and application of biobased amines, including chroman derivatives, are of growing interest due to their use in creating biobased polymers for various industries, showcasing the importance of sustainable and biobased chemical synthesis (Froidevaux et al., 2016).

Material Science and Catalysis
In material science, (S)-Chroman-4-amine hydrochloride derivatives are used in the creation of responsive hydrogels for drug delivery and other applications. For instance, chitosan hydrogels cross-linked with specific chroman derivatives exhibit pH- and temperature-responsive swelling behavior, which can be leveraged for targeted drug delivery (Karimi et al., 2018). Furthermore, graphene-based catalysts involving chroman structures are used for the reduction of nitro compounds to amines, demonstrating the role of chroman derivatives in catalysis and environmental remediation (Nasrollahzadeh et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and disposing of the compound.


Future Directions

This involves predicting or suggesting further research that could be done with the compound. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions that it could be used in.


properties

IUPAC Name

(4S)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKYKMJUZEGBU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Chroman-4-amine hydrochloride

CAS RN

1035093-81-2
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035093-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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